3-Epidehydrotumulosic acid

Descripción general

Descripción

3-Epidehydrotumulosic acid is a triterpenoid with antioxidant property .

Synthesis Analysis

The synthesis of 3-Epidehydrotumulosic acid involves complex chromatography, molecular docking, and enzyme kinetics . The extraction process optimization method is based on the Matlab genetic algorithm combined with a traditional orthogonal experiment .Molecular Structure Analysis

The molecular formula of 3-Epidehydrotumulosic acid is C31H48O4 . The complex conformation of AChE with 3-Epidehydrotumulosic acid was simulated at 298 K using an Amber99sb−ILDN force field .Chemical Reactions Analysis

3-Epidehydrotumulosic acid has inhibitory activity against AAPH-induced lysis of red blood cells .Physical And Chemical Properties Analysis

3-Epidehydrotumulosic acid is a powder with a molecular weight of 484.7 . Its density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Absorption and Efflux Mechanism : EDHTA has been studied for its absorption across human intestinal epithelial cells. It was found that EDHTA can be absorbed and may involve an efflux mechanism in these cells (Zheng & Yang, 2008).

Tumor-Promoting Inhibition : EDHTA, among other compounds, exhibited potent inhibitory effects on Epstein-Barr virus early antigen activation induced by a tumor promoter, suggesting potential in cancer research (Ukiya et al., 2002).

Quantitative Analysis in Poria Cocos : A RP-HPLC method has been established for the simultaneous determination of EDHTA and other triterpenoid acids in Poria Cocos, which is important for quality control and studying the medicinal properties of this traditional Chinese medicine (Che et al., 2010).

Biomedical Applications of Electric Pulses : While not directly related to EDHTA, research on electric pulses in biomedical applications highlights the importance of understanding the effects of various compounds in biological systems (Mir et al., 1995).

Neuroprotective Value : Studies have explored compounds like ethyl pyruvate for their neuroprotective value in relation to other acids, which indirectly contributes to understanding the role of similar compounds in neuronal health (Jang et al., 2014).

Epidemiology in Translational Research : The role of epidemiology in translating scientific discoveries into population health impact, including the discovery and application of compounds like EDHTA, is emphasized in research (Khoury et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJWZMBZBVBSB-HSGZZQKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Epidehydrotumulosic acid | |

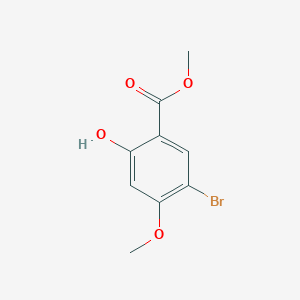

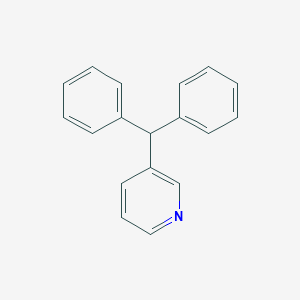

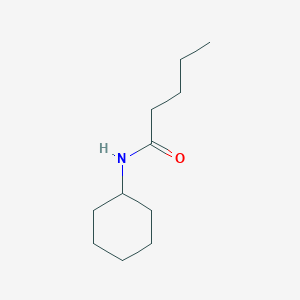

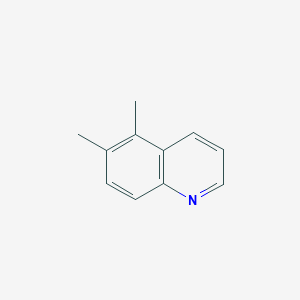

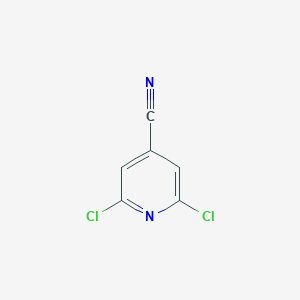

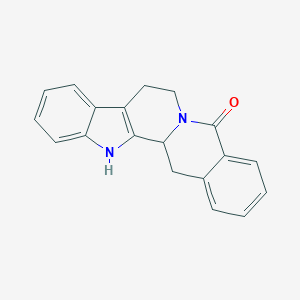

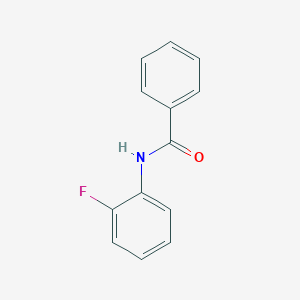

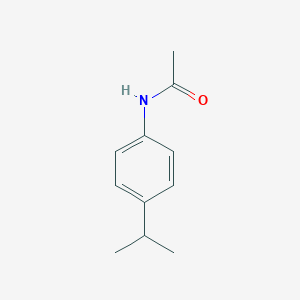

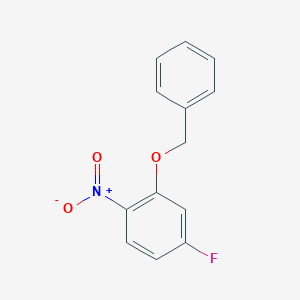

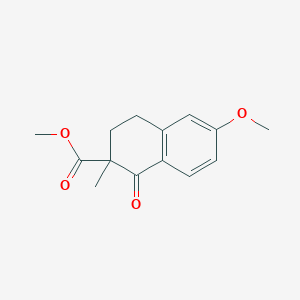

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)